Cas no 2060007-67-0 (2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde)

2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- CID 123619487
- [1,1'-Bicyclopropyl]-2-carboxaldehyde, 2'-methyl-
- 2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde
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- MDL: MFCD30476755
- Inchi: 1S/C8H12O/c1-5-2-7(5)8-3-6(8)4-9/h4-8H,2-3H2,1H3
- InChI Key: MMQQBGLPPHIQKQ-UHFFFAOYSA-N
- SMILES: C1(C2CC2C)CC1C=O
Experimental Properties
- Density: 1.163±0.06 g/cm3(Predicted)
- Boiling Point: 165.2±9.0 °C(Predicted)
2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318766-0.25g |
2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde |
2060007-67-0 | 0.25g |
$774.0 | 2023-09-05 | ||
Enamine | EN300-318766-5g |
2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde |
2060007-67-0 | 5g |
$2443.0 | 2023-09-05 | ||
Enamine | EN300-318766-1g |
2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde |
2060007-67-0 | 1g |
$842.0 | 2023-09-05 | ||
Enamine | EN300-318766-0.05g |
2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde |
2060007-67-0 | 0.05g |
$707.0 | 2023-09-05 | ||
Enamine | EN300-318766-2.5g |
2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde |
2060007-67-0 | 2.5g |
$1650.0 | 2023-09-05 | ||
Enamine | EN300-318766-5.0g |
2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde |
2060007-67-0 | 5.0g |
$7841.0 | 2023-02-24 | ||
Enamine | EN300-318766-10.0g |
2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde |
2060007-67-0 | 10.0g |
$11626.0 | 2023-02-24 | ||
Enamine | EN300-318766-10g |
2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde |
2060007-67-0 | 10g |
$3622.0 | 2023-09-05 | ||
Enamine | EN300-318766-0.1g |
2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde |
2060007-67-0 | 0.1g |
$741.0 | 2023-09-05 | ||
Enamine | EN300-318766-0.5g |
2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde |
2060007-67-0 | 0.5g |
$809.0 | 2023-09-05 |
2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde Related Literature
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Additional information on 2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde
Recent Advances in the Study of 2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde (CAS: 2060007-67-0) in Chemical Biology and Pharmaceutical Research
The compound 2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde (CAS: 2060007-67-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic challenges and innovative approaches to producing 2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde. Researchers have developed novel catalytic methods to achieve high yields and enantioselectivity, which are critical for its application in medicinal chemistry. The compound's strained cyclopropane rings contribute to its reactivity, making it a valuable intermediate in the synthesis of complex bioactive molecules.
In terms of biological activity, preliminary investigations suggest that 2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde exhibits promising interactions with specific enzyme targets involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. These findings open new avenues for the development of anti-inflammatory agents with improved selectivity and reduced side effects.
Furthermore, the compound's potential as a building block for drug discovery has been explored in recent high-throughput screening campaigns. Its ability to modulate protein-protein interactions and disrupt pathogenic biofilms has been particularly noteworthy. For example, a collaborative study between academic and industrial researchers identified derivatives of 2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde that exhibit potent antibacterial activity against multidrug-resistant strains, as reported in Nature Chemical Biology earlier this year.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of this compound and its derivatives. Current research efforts are focused on improving its metabolic stability and bioavailability through structural modifications. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these optimizations, as evidenced by recent publications in ACS Medicinal Chemistry Letters.
In conclusion, 2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde (CAS: 2060007-67-0) represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. Ongoing research continues to uncover its molecular mechanisms and expand its applications in drug development. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications, potentially leading to novel treatments for various diseases.
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